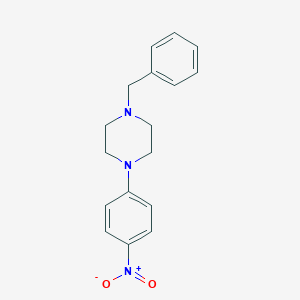

1-Bencil-4-(4-nitrofenil)piperazina

Descripción general

Descripción

1-Benzyl-4-(4-nitrophenyl)piperazine is a chemical compound that belongs to the piperazine class, which is known for its diverse pharmacological properties. Piperazines are often used as building blocks in the synthesis of various pharmaceutical agents. The nitrophenyl group attached to the piperazine ring can contribute to the compound's biological activity, potentially making it useful in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of piperazine derivatives often involves the introduction of various functional groups to the piperazine core to enhance biological activity. For instance, the synthesis of analogs with a terminal benzotriazole fragment has been reported to contribute to the affinity for 5-HT1A and 5-HT2 receptors . Similarly, modifications to the benzyl group on the piperazine ring, such as the introduction of carbamate and urea functional groups, have been employed to improve bioavailability and retain strong anti-tuberculosis activity . These strategies highlight the importance of structural modifications in the synthesis of piperazine derivatives for pharmaceutical applications.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can significantly influence their biological activity. For example, the crystal and molecular structure of a related compound, 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole, was determined by X-ray analysis, revealing a nearly planar benzimidazole ring and a chair conformation of the piperazine ring . Such structural insights are crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions that are essential for their biological function. For instance, the antibacterial activity of 1-benzhydryl-4-(5-nitro-2-furfurylideneamino) piperazine was attributed to its ability to inhibit protein and DNA syntheses in bacteria . Understanding these reactions is key to designing compounds with specific antimicrobial properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an intermediate for biologically active benzimidazole compounds, showcases the use of simple, low-cost reagents and highlights the importance of these properties in the synthesis process . Additionally, the crystal structure of a novel 1-benzhydryl piperazine derivative revealed a chair conformation of the piperazine ring and distorted tetrahedral geometry around the sulfur atom, which could affect its reactivity and interaction with biological targets .

Aplicaciones Científicas De Investigación

1. Intermediario en la Síntesis de Fármacos Anticancerígenos El compuesto se ha utilizado como un intermediario en la síntesis de fármacos anticancerígenos . Esto se debe a su capacidad para formar estructuras complejas que pueden interactuar con las células cancerosas e inhibir su crecimiento.

Inhibidores de la Transcriptasa

“1-Bencil-4-(4-nitrofenil)piperazina” también se utiliza en la creación de inhibidores de la transcriptasa . Estos son fármacos que previenen la replicación de ciertos virus, incluido el VIH, al bloquear la acción de la enzima transcriptasa inversa.

Reactivos Antifúngicos

El compuesto se ha utilizado en el desarrollo de reactivos antifúngicos . Estas son sustancias que inhiben el crecimiento de los hongos, que pueden causar enfermedades en los humanos.

Abridores de Canales de Potasio

El compuesto es un reactivo importante para los abridores de canales de potasio . Estos son fármacos que pueden aumentar el flujo de iones de potasio a través de los canales de potasio en las membranas celulares, lo que puede ayudar en el tratamiento de afecciones como la hipertensión y el asma.

Interacciones de Inclusión

El compuesto se ha utilizado en la investigación relacionada con interacciones de inclusión con 4-sulfonatocalix . Estas son estructuras complejas que pueden encapsular moléculas huésped, y tienen aplicaciones potenciales en áreas como la administración de fármacos y la ciencia ambiental.

Rectificación Biomolecular de Voltaje-Corriente

El compuesto muestra características considerables de rectificación biomolecular de voltaje-corriente . Esta propiedad se puede utilizar en el desarrollo de dispositivos electrónicos moleculares.

Safety and Hazards

Propiedades

IUPAC Name |

1-benzyl-4-(4-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-20(22)17-8-6-16(7-9-17)19-12-10-18(11-13-19)14-15-4-2-1-3-5-15/h1-9H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKULTGZUGOISIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372648 | |

| Record name | 1-benzyl-4-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16155-08-1 | |

| Record name | 1-benzyl-4-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

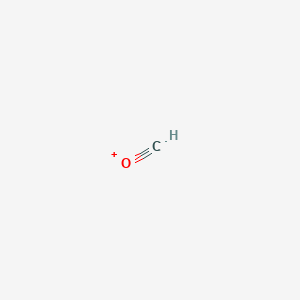

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B98629.png)